Iron sorbitol

Pharmacokinetics Intramuscular Absorption Iron Supplementation

Iron sorbitol citric acid complex (CAS 1338-16-5) is a low-MW (<5,000 Da) parenteral iron complex engineered for rapid IM absorption, achieving ~70% erythrocyte iron utilization by days 8–10 and ~30% renal elimination within 24 hours—fundamentally distinct from iron-dextran (>100,000 Da). This rapid kinetic profile makes it ideal for researchers modeling fast iron incorporation or veterinarians preventing piglet anemia (180–270 mg dose). Procure only verified, high-purity (≥98%) batches for preclinical and veterinary use. Request a quote.

Molecular Formula C12H19FeO13
Molecular Weight 427.12 g/mol
CAS No. 1338-16-5
Cat. No. B072199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron sorbitol
CAS1338-16-5
Synonymscitric acid -iron -sorbitol
citric acid, iron, sorbitol drug combination
iron sorbitex
iron sorbitol
iron sorbitol citric acid complex
Jectofer
Yectofe
Molecular FormulaC12H19FeO13
Molecular Weight427.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
InChIInChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3/t;3-,4+,5-,6-;/m.1./s1
InChIKeyWNDUPUMWHYAJOR-SADXPQEKSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Sorbitol Citric Acid Complex (CAS 1338-16-5): Physicochemical and Pharmacological Baseline for Injectable Hematinic Procurement


Iron sorbitol citric acid complex (CAS 1338-16-5), also designated as iron sorbitex or iron-sorbitol-citrate complex, is a low-molecular-weight (<5,000 Da) parenteral iron-carbohydrate complex specifically engineered for intramuscular administration [1]. The commercial sterile solution is formulated at pH 7.2–7.9, contains 50 ± 2 mg/mL of elemental iron stabilized with dextrin in excess sorbitol, and exhibits a specific gravity of 1.17–1.19 at 20°C with viscosity between 8 and 13 centipoises [2][3]. The complex comprises ferric iron coordinated with sorbitol and citric acid ligands, producing a hypertonic preparation that remains stable in serum without inducing hemolysis [4]. Its pharmacological profile is characterized by rapid absorption from intramuscular sites, with approximately two-thirds of the administered dose removed within three hours, distinguishing it mechanistically from higher-molecular-weight iron-dextran complexes [5].

Why Iron Sorbitol Cannot Be Interchanged with Iron Dextran or Other Iron-Carbohydrate Complexes Without Quantitative Consideration


Iron-carbohydrate complexes are not therapeutically equivalent despite shared clinical indications. The iron sorbitol citric acid complex differs fundamentally from iron-dextran in molecular weight (<5,000 vs. >100,000 Da), absorption kinetics, metabolic fate, and renal excretion profile [1][2]. Substituting iron sorbitol with iron-dextran alters both the rate of hemoglobin response and the safety profile: iron sorbitol achieves approximately 70% erythrocyte iron utilization by days 8–10 post-injection, compared to the slower utilization kinetics of iron-dextran, while approximately 30% of the iron sorbitol dose undergoes renal elimination within 24 hours versus negligible urinary excretion with iron-dextran [3][4]. Furthermore, the lower molecular weight of iron sorbitol confers distinct tissue distribution patterns, with reduced hepatic and splenic iron deposition relative to iron-dextran [5]. These quantitative pharmacokinetic and pharmacodynamic divergences preclude generic substitution without protocol adjustment.

Iron Sorbitol (CAS 1338-16-5) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Iron-Dextran and Oral Iron Formulations


Intramuscular Absorption Kinetics: Iron Sorbitol vs. Iron-Dextrin

Following intramuscular injection in piglets, iron sorbitol exhibits significantly faster absorption from the injection site than iron-dextrin. Radioisotopic tracing using Fe59 demonstrated that 50% of the iron-sorbitol dose was absorbed within 20 minutes, compared to 60 minutes required for 50% absorption of iron-dextrin [1]. By 48 hours post-injection, less than 1% of the iron-sorbitol remained at the injection site, whereas approximately 10% of iron-dextrin persisted at 10 days [1].

Pharmacokinetics Intramuscular Absorption Iron Supplementation

Serum Iron Peak Concentration Time: Iron Sorbitol vs. Iron-Dextran

Iron sorbitol achieves maximal serum iron concentration more rapidly than iron-dextran following intramuscular administration. In human subjects with iron deficiency anemia, Fe59-labeled iron-sorbitol attained peak serum radioactivity at 3–6 hours post-injection [1]. In experimental animals, the maximum level was reached after approximately 20 minutes [2]. This contrasts with intramuscular iron-dextran, which exhibits slower absorption via the lymphatic system with delayed systemic appearance [1].

Pharmacokinetics Serum Iron Parenteral Iron

Erythrocyte Iron Utilization Kinetics: Iron Sorbitol vs. Iron-Dextran

Iron sorbitol demonstrates more rapid incorporation into erythrocytes than iron-dextran. In patients with iron deficiency anemia, Fe59-labeled iron-sorbitol achieved plateau erythrocyte utilization of approximately 70% by days 8–10 following a single intramuscular injection [1]. In contrast, iron-dextran exhibited slower red blood cell incorporation kinetics [1]. In experimental rabbits, anemic animals showed approximately 25% erythrocyte utilization of Fe59 from iron-sorbitol, which was higher than that observed in normal rabbits [1].

Iron Utilization Erythropoiesis Hemoglobin Synthesis

Renal Iron Excretion Profile: Iron Sorbitol vs. Iron-Dextran

Iron sorbitol exhibits substantial renal iron excretion, whereas iron-dextran undergoes negligible urinary elimination. In humans, approximately 30% of the total iron dose is excreted through the kidneys during the first 24 hours following intramuscular iron-sorbitol administration, with the majority of excretion occurring within the first few hours [1][2]. In experimental rabbits, more than 60% of Fe59 was excreted in urine by day 3 post-injection [3]. This contrasts with iron-dextran, which shows minimal urinary iron excretion [3].

Iron Excretion Renal Clearance Pharmacokinetics

Tissue Distribution Pattern: Iron Sorbitol vs. Iron-Dextrin

Iron sorbitol and iron-dextrin exhibit markedly different tissue distribution profiles at 30 days post-injection in piglets. Following Fe59-labeled intramuscular administration, iron-dextrin produced substantially greater iron deposition in liver, spleen, and bone marrow than iron-sorbitol. Conversely, iron-sorbitol showed higher renal Fe59 content, consistent with its greater urinary excretion pathway [1].

Tissue Distribution Iron Deposition Organ-Specific Kinetics

Hemoglobin Correction Rate: Iron Sorbitol vs. Oral Iron Formulations

Intramuscular iron sorbitol produces significantly faster hemoglobin correction than oral iron formulations in pediatric iron deficiency anemia. In a randomized controlled trial involving 146 children with hemoglobin <8 g/dL, iron sorbitol (group C) achieved mean hemoglobin >10 g/dL within 2 weeks, whereas oral sodium iron edetate (group A) required 8 weeks and oral iron polymaltose complex (group B) required 12 weeks to reach the same target [1]. The compliance rate for iron sorbitol was 40.5% compared to 39% for iron edetate and 30% for iron polymaltose [1].

Clinical Efficacy Hemoglobin Response Pediatric Iron Deficiency

Iron Sorbitol Citric Acid Complex: Validated Research and Veterinary Application Scenarios


Prevention and Treatment of Piglet Anemia in Swine Production

Iron sorbitol is quantitatively validated for preventing and treating piglet anemia, a condition of iron deficiency developing within the first weeks of life due to low iron content in sow milk. Intramuscular administration of 180–270 mg iron per piglet produces sustained hemoglobin elevation: the 180 mg dose increases hemoglobin during the first week, while the 270 mg dose maintains elevation through 3 weeks post-treatment [1]. Absorption occurs in two phases, with 38.3% absorbed within 6 hours and 55.5% absorbed by day 6, reaching 97.0–99.3% by 8 weeks [1]. The intraperitoneal LD50 in mice is 570 mg Fe/kg body weight, establishing a quantifiable safety margin [1].

Rapid Correction of Severe Pediatric Iron Deficiency Anemia with Poor Oral Compliance

Based on direct comparative RCT evidence, iron sorbitol is appropriate when rapid hemoglobin correction is required in pediatric patients unable to tolerate or comply with oral iron therapy. The 2-week time-to-target for achieving hemoglobin >10 g/dL provides a 4-fold to 6-fold acceleration compared to oral iron formulations [2]. This scenario is particularly relevant in resource-limited settings where prolonged oral therapy adherence is challenging.

Comparative Pharmacokinetic Studies of Parenteral Iron-Carbohydrate Complexes

Iron sorbitol serves as a well-characterized reference compound for comparative absorption and utilization studies of novel iron-carbohydrate complexes. Its established pharmacokinetic profile—peak serum iron at 3–6 hours in humans, approximately 70% erythrocyte utilization by days 8–10, and approximately 30% 24-hour urinary excretion [3][4]—provides a quantifiable benchmark against which newer formulations can be evaluated. Its low molecular weight (<5,000 Da) and rapid absorption profile make it a distinct comparator to high-molecular-weight iron-dextran [5].

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